molecular formula C15H11N5OS B4569822 2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4569822
M. Wt: 309.3 g/mol
InChI Key: DKIMVTJYXKFGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a sophisticated 1,2,4-triazolo[1,5-a]pyrimidine (TP) derivative, a scaffold recognized in medicinal chemistry for its remarkable versatility and structural resemblance to purine bases, making it a valuable isosteric replacement in the design of novel bioactive molecules . The TP core is isoelectronic with the purine ring system, which allows these compounds to effectively mimic natural nucleotides and interact with a variety of enzymatic targets, particularly nucleotide-binding sites such as those found in kinases . This specific compound, with its 2-(methylsulfanyl) and 7-phenyl substitutions, is of significant interest for probing ATP-binding pockets and developing inhibitors of protein kinases involved in critical cell signaling pathways. The metal-chelating properties inherent to the TP heterocycle, facilitated by electron pairs on its nitrogen atoms (N1, N3, N4), further broaden its research applications, enabling the study of metal-dependent enzymatic processes or the development of chemotherapeutic and anti-parasitic agents . Researchers can utilize this compound to investigate the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation often dysregulated in cancers, where TP-based structures have demonstrated potential as potent and selective inhibitors . Its utility extends to fundamental biochemical research, including the exploration of allosteric binding sites and the mechanistic study of cell cycle regulators like CDK2, for which analogous TP derivatives have been confirmed via X-ray crystallography to bind competitively at the ATP site . This reagent is provided exclusively to support such advanced scientific investigations.

Properties

IUPAC Name

4-methylsulfanyl-11-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-22-15-17-14-16-9-11-12(20(14)18-15)7-8-19(13(11)21)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIMVTJYXKFGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrimidine rings.

    Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or organometallic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Inhibition of PI3-Kinase Activity

One of the primary applications of this compound is its role as an inhibitor of phosphoinositide 3-kinase (PI3K), particularly the PI3Kα isoform. PI3K is a crucial enzyme involved in cellular signaling pathways that regulate cell growth and survival. Inhibiting this pathway can have therapeutic effects in cancer treatment by preventing abnormal cell proliferation. Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7-one compounds can effectively modulate PI3K activity, leading to potential applications in oncology for treating cancers characterized by PI3K pathway dysregulation .

Akt Inhibition

The compound has also been noted for its ability to inhibit Akt activity, a serine/threonine kinase that plays a pivotal role in multiple cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. Inhibition of Akt is particularly relevant in cancer therapy as it can enhance the efficacy of chemotherapeutic agents and overcome resistance mechanisms . Studies have shown that compounds similar to 2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one selectively inhibit Akt isoforms, suggesting their potential as targeted cancer therapies.

WEE1 Kinase Inhibition

Recent developments have highlighted the compound's potential as a WEE1 kinase inhibitor. WEE1 is critical for cell cycle regulation and DNA repair mechanisms. Inhibitors of WEE1 can induce premature mitotic entry in cancer cells with compromised DNA damage responses, thereby enhancing the cytotoxic effects of DNA-damaging agents . The ability of this compound to target WEE1 could provide a novel approach to cancer treatment by exploiting the vulnerabilities of tumor cells.

Data Tables

Application Mechanism Therapeutic Area References
PI3-Kinase InhibitionModulates PI3Kα activityOncology
Akt InhibitionInhibits Akt activityOncology
WEE1 Kinase InhibitionPrevents G2 checkpoint activationOncology

Case Study 1: PI3K Inhibition in Cancer

A study demonstrated that pyrido[2,3-d]pyrimidin-7-one derivatives effectively inhibited PI3Kα in various cancer cell lines. The results indicated reduced cell viability and proliferation in response to treatment with these compounds, supporting their development as anti-cancer agents.

Case Study 2: Targeting Akt for Enhanced Chemotherapy

In a preclinical model, a derivative of 2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one was used alongside standard chemotherapy drugs. The combination therapy showed a synergistic effect, significantly improving tumor regression compared to monotherapy.

Case Study 3: WEE1 Inhibition and Cancer Cell Cycle Disruption

Research involving the application of this compound as a WEE1 inhibitor revealed its capacity to induce mitotic catastrophe in cancer cells. This study provided insights into how targeting cell cycle checkpoints can enhance the efficacy of existing treatments.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, the following table compares it with structurally analogous derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Unique Features
2-(Methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target) 2-SMe, 7-Ph ~360–380 (estimated) Anticancer, kinase inhibition (predicted) Balanced lipophilicity; methylsulfanyl group is oxidizable to sulfoxides/sulfones
7-(2,3-Dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-SMe, 7-(2,3-Cl₂Ph) 408.3 Anticancer (K562, MCF-7 cell lines) Enhanced halogen-mediated receptor binding; higher molecular weight
7-[2-(1H-Indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-(4-OMePh), 7-indole-ethyl ~440–460 Anticancer, antimicrobial Indole moiety enhances receptor affinity; methoxy improves solubility
2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-(Benzyl-S), 6-Et, 5-Me 300.4 Kinase inhibition (e.g., EGFR) Simpler triazolo-pyrimidine core; benzylsulfanyl increases lipophilicity
8-Methyl-7-(4-(trifluoromethoxy)phenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(4-OCF₃Ph), 8-Me 361.3 Kinase inhibition (predicted) Trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects

Key Structural and Functional Insights

Substituent Effects on Reactivity: The methylsulfanyl group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, which can alter bioavailability and activity . This contrasts with methoxy or trifluoromethoxy groups, which are metabolically stable but influence electronic properties differently .

Biological Activity Trends :

  • Compounds with indole or benzodioxole moieties (e.g., ) show enhanced receptor affinity due to aromatic stacking and hydrogen bonding .
  • Sulfur-containing derivatives (methylsulfanyl, benzylsulfanyl) exhibit kinase inhibition, likely via interaction with cysteine residues in active sites .

Synthetic Considerations: The target compound’s synthesis likely parallels methods for similar triazolo-pyrimidines, involving cyclocondensation of aminopyrimidines with triazole precursors under catalytic conditions . Introducing the methylsulfanyl group may require selective thioalkylation steps, as seen in , whereas methoxy or halogen substituents are added via nucleophilic aromatic substitution .

Physical and Chemical Properties: The target compound’s lipophilicity (logP ~2.5–3.0, estimated) is intermediate between polar methoxy derivatives (logP ~1.5–2.0) and highly lipophilic benzylsulfanyl analogs (logP ~3.5) .

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing 2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization and substitution reactions. For example, condensation of triazole precursors with substituted pyridines under acidic or basic conditions is common . Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or ethanol) are critical to achieving yields >70%. Post-synthetic modifications, such as methylsulfanyl group incorporation, require precise stoichiometric ratios of reagents like methyl disulfide .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential for verifying molecular weight and substituent positions. For example, the methylsulfanyl group exhibits characteristic 1^1H NMR signals at δ 2.5–3.0 ppm, while aromatic protons in the pyrido-triazolo-pyrimidine core resonate between δ 7.5–8.5 ppm . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How does the compound’s lipophilicity influence its solubility and formulation in biological assays?

  • Methodological Answer : The methylsulfanyl and phenyl groups increase lipophilicity (predicted logP ~3.5), necessitating solvents like DMSO for in vitro studies. For aqueous compatibility, use co-solvents (e.g., Cremophor EL) or nanoformulation techniques to enhance bioavailability .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities. Focus on the triazolo-pyrimidine core, which often interacts with ATP-binding pockets in kinases. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (KdK_d) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use isogenic cell lines to minimize genetic drift.
  • Perform dose-response curves across 3–4 orders of magnitude.
  • Validate target engagement via CRISPR knockouts or chemical probes .

Q. What synthetic routes optimize regioselectivity in the pyrido-triazolo-pyrimidine scaffold?

  • Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For example, electron-withdrawing groups (e.g., chloro) on the phenyl ring direct cyclization to the 7-position. Use DFT calculations (Gaussian 16) to map transition states and identify kinetic vs. thermodynamic control pathways .

Q. How do steric and electronic effects of the methylsulfanyl group impact reactivity in cross-coupling reactions?

  • Methodological Answer : The methylsulfanyl group acts as a moderate electron donor, enhancing nucleophilic aromatic substitution (SN_NAr) at adjacent positions. For Suzuki-Miyaura couplings, replace the sulfanyl group with a boronic ester via palladium catalysis (Pd(PPh3_3)4_4, Na2_2CO3_3, 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
2-(methylsulfanyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.